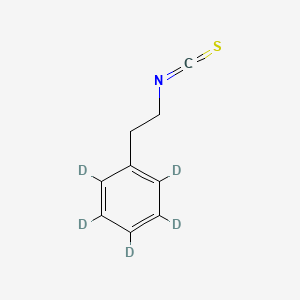

2-Phenyl-D5-ethyl isothiocyanate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-フェニル-D5-エチル イソチオシアネートは、イソチオシアネートファミリーに属する化合物であり、-N=C=S官能基を特徴としています。 イソチオシアネートは、アブラナ科野菜に含まれていることで知られており、抗菌作用、抗炎症作用、抗がん作用など、多様な生物学的活性を持っています .

2. 製法

合成経路と反応条件

2-フェニル-D5-エチル イソチオシアネートの合成は、さまざまな方法によって達成できます。一般的な方法の1つは、第一級アミンと二硫化炭素、および適切な脱硫剤を反応させる方法です。 例えば、第一級アミンまたはその塩と二硫化炭素との2段階、1つのポット反応の後、中間体ジチオカルバメートをT3P(プロパンホスホン酸無水物)と反応させることで、イソチオシアネートを良好な収率で得ることができます . 別の方法としては、アミンとフェニルクロロチオノホルマートを固体水酸化ナトリウムの存在下で反応させる方法があります .

工業的生産方法

イソチオシアネートの工業生産は、通常、上記の方法と同様の方法を用いて、高収率かつ高効率で大量合成を行います。連続フロー反応器と自動システムを使用することで、合成プロセスのスケーラビリティと再現性を向上させることができます。

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-Phenyl-D5-ethyl isothiocyanate can be achieved through various methods. One common approach involves the reaction of primary amines with carbon disulfide and an appropriate desulfurating agent. For instance, a two-step, one-pot reaction of primary amines or their salts with carbon disulfide, followed by reaction of the intermediate dithiocarbamates with T3P (propane phosphonic acid anhydride), provides isothiocyanates in good yields . Another method involves the reaction of amines with phenyl chlorothionoformate in the presence of solid sodium hydroxide .

Industrial Production Methods

Industrial production of isothiocyanates often involves large-scale synthesis using similar methods as described above but optimized for higher yields and efficiency. The use of continuous flow reactors and automated systems can enhance the scalability and reproducibility of the synthesis process.

化学反応の分析

反応の種類

2-フェニル-D5-エチル イソチオシアネートは、以下を含むさまざまな化学反応を起こします。

酸化: イソチオシアネートは、スルホキシドやスルホンに酸化することができます。

還元: イソチオシアネートを還元すると、アミンが生成されます。

置換: イソチオシアネートは、求核置換反応に関与し、-N=C=S基が他の求核剤に置き換えられます。

一般的な試薬と条件

これらの反応に使用される一般的な試薬としては、酸化剤として過酸化水素(酸化)、還元剤として水素化リチウムアルミニウム(還元)、求核剤としてアミン(置換反応)などがあります .

主な生成物

これらの反応から生成される主な生成物は、使用される特定の条件と試薬によって異なります。例えば、2-フェニル-D5-エチル イソチオシアネートの酸化によってスルホキシドが生成されるのに対し、還元によって対応するアミンが生成されます。

4. 科学研究への応用

2-フェニル-D5-エチル イソチオシアネートは、科学研究において幅広い用途を持っています。

科学的研究の応用

2-Phenyl-D5-ethyl isothiocyanate has a wide range of applications in scientific research:

作用機序

2-フェニル-D5-エチル イソチオシアネートの作用機序は、細胞成分との相互作用を含みます。細胞内に入ると、イソチオシアネートはグルタチオンSトランスフェラーゼ(GST)酵素によって触媒される反応で、グルタチオンと反応します。 この反応により、酸化ストレスや炎症に関与する経路を含む、さまざまな細胞経路を調節する可能性のあるコンジュゲートが形成されます . さらに、イソチオシアネートは、特定の酵素やタンパク質の活性を阻害することができ、その生物学的効果に寄与しています。

類似化合物との比較

類似化合物

- フェニルエチル イソチオシアネート

- スルフォラファン

- 4-[(α-L-ラムノシルオキシ)ベンジル] イソチオシアネート

独自性

2-フェニル-D5-エチル イソチオシアネートは、その特定の構造的特徴と重水素標識によってユニークです。これにより、反応機構と代謝経路に関する洞察を得ることができます。 他のイソチオシアネートと比較して、異なる生物学的活性と安定性プロファイルを呈する可能性があります .

特性

分子式 |

C9H9NS |

|---|---|

分子量 |

168.27 g/mol |

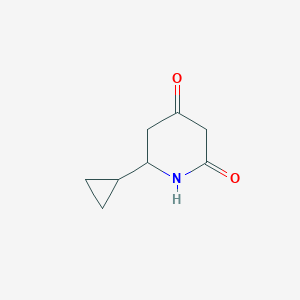

IUPAC名 |

1,2,3,4,5-pentadeuterio-6-(2-isothiocyanatoethyl)benzene |

InChI |

InChI=1S/C9H9NS/c11-8-10-7-6-9-4-2-1-3-5-9/h1-5H,6-7H2/i1D,2D,3D,4D,5D |

InChIキー |

IZJDOKYDEWTZSO-RALIUCGRSA-N |

異性体SMILES |

[2H]C1=C(C(=C(C(=C1[2H])[2H])CCN=C=S)[2H])[2H] |

正規SMILES |

C1=CC=C(C=C1)CCN=C=S |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![tert-Butyl 3-[(fluorosulfonyl)methyl]piperidine-1-carboxylate](/img/structure/B12311525.png)

![6-({1-[2-(Trifluoromethyl)phenyl]ethyl}amino)pyridine-3-carbonitrile](/img/structure/B12311530.png)

![2-[1-(4-fluorophenyl)-1H-pyrazol-5-yl]oxolane-3-carboxylic acid](/img/structure/B12311540.png)

![6-Bromo-3-azabicyclo[3.1.0]hexane hydrochloride](/img/structure/B12311552.png)

![(2S,3S,4S,5R,6S)-6-{[2-(3,4-dihydroxyphenyl)-3,5-dihydroxy-4-oxo-4H-chromen-7-yl]oxy}-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B12311553.png)

![2-(3,4-Dihydroxyphenyl)-5-hydroxy-7-methoxy-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one](/img/structure/B12311566.png)